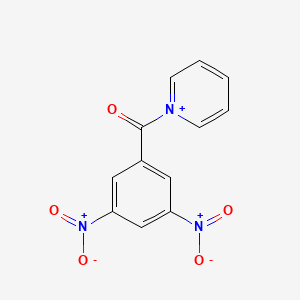
Pyridinium, 1-(3,5-dinitrobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(3,5-dinitrobenzoyl)- is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the presence of a nitrogen atom. The 1-(3,5-dinitrobenzoyl) group is attached to the nitrogen atom, making this compound unique. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3,5-dinitrobenzoyl)- typically involves the reaction of pyridine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(3,5-dinitrobenzoyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of human error .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-(3,5-dinitrobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the 3,5-dinitrobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of pyridinium derivatives with reduced nitro groups.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(3,5-dinitrobenzoyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an anti-cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(3,5-dinitrobenzoyl)- involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes like cholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can enhance neurotransmission. The nitro groups in the compound also contribute to its reactivity and ability to form reactive intermediates that can interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-(4-nitrobenzoyl)-
- Pyridinium, 1-(2,4-dinitrobenzoyl)-
- Pyridinium, 1-(3,5-dinitrobenzenesulfonyl)-
Comparison: Pyridinium, 1-(3,5-dinitrobenzoyl)- is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature enhances its reactivity and makes it more potent as an inhibitor of enzymes compared to similar compounds with fewer or differently positioned nitro groups. The presence of the pyridinium ring also contributes to its solubility and stability in various solvents .
Eigenschaften
CAS-Nummer |
93362-69-7 |
|---|---|
Molekularformel |
C12H8N3O5+ |
Molekulargewicht |
274.21 g/mol |
IUPAC-Name |
(3,5-dinitrophenyl)-pyridin-1-ium-1-ylmethanone |
InChI |
InChI=1S/C12H8N3O5/c16-12(13-4-2-1-3-5-13)9-6-10(14(17)18)8-11(7-9)15(19)20/h1-8H/q+1 |
InChI-Schlüssel |
GBZSYAMPXBQKIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



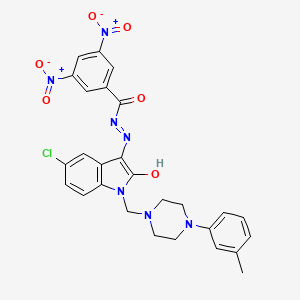
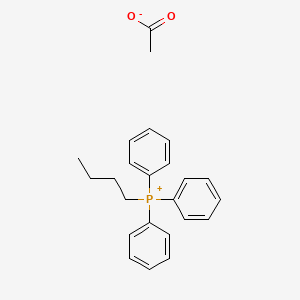
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
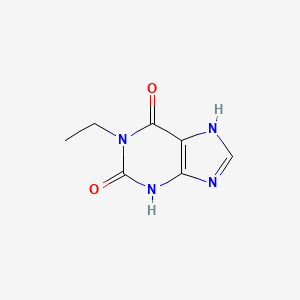

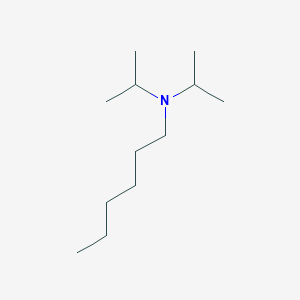


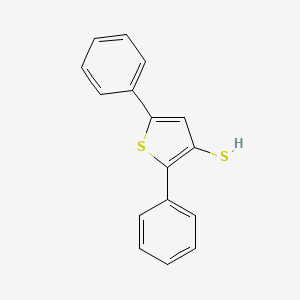
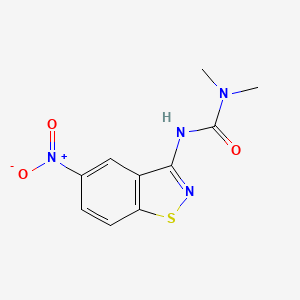
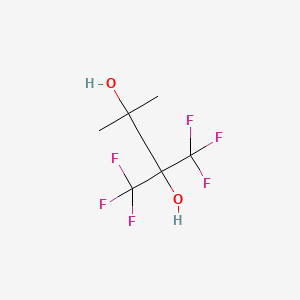
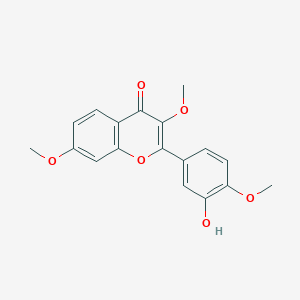
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
